molecular formula C8H17NO2 B13553588 Methyl 2-(aminomethyl)-3-methylpentanoate

Methyl 2-(aminomethyl)-3-methylpentanoate

Cat. No.: B13553588
M. Wt: 159.23 g/mol
InChI Key: UVCATMSZWBHBRD-UHFFFAOYSA-N
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Description

Methyl 2-(aminomethyl)-3-methylpentanoate is an organic compound with a complex structure that includes an ester functional group, an amine group, and a branched alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(aminomethyl)-3-methylpentanoate typically involves the esterification of 2-(aminomethyl)-3-methylpentanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminomethyl)-3-methylpentanoate can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Acyl chlorides or anhydrides are often used in the presence of a base to form amides.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Methyl 2-(aminomethyl)-3-methylpentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(aminomethyl)-3-methylpentanoate involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can affect cellular pathways and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(aminomethyl)-3-methylbutanoate
  • Methyl 2-(aminomethyl)-3-ethylpentanoate
  • Methyl 2-(aminomethyl)-3-methylhexanoate

Uniqueness

Methyl 2-(aminomethyl)-3-methylpentanoate is unique due to its specific branched structure, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships in organic and medicinal chemistry.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

methyl 2-(aminomethyl)-3-methylpentanoate

InChI

InChI=1S/C8H17NO2/c1-4-6(2)7(5-9)8(10)11-3/h6-7H,4-5,9H2,1-3H3

InChI Key

UVCATMSZWBHBRD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CN)C(=O)OC

Origin of Product

United States

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